N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVASJGNRUUMFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide with structurally related nitrobenzamide derivatives:
Stability and Electronic Effects
- Nitro Group Impact : The electron-withdrawing nitro group in all compounds reduces electron density on the benzamide ring, increasing susceptibility to nucleophilic attack.
- Substituent Effects :
- Fluorine in the target compound improves metabolic stability compared to chlorine (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) due to lower electronegativity and reduced oxidative metabolism .
- Bulky groups (e.g., indole in ) may hinder crystal packing, as seen in the asymmetric unit molecules reported in .
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide is a compound characterized by its unique structural features, which include a nitro group and a fluorophenoxy moiety. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 305.30 g/mol. Its structure can be represented as follows:
This compound is notable for its fluorinated aromatic ring , which enhances its lipophilicity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in the compound's reactivity, often undergoing bioreduction to generate reactive intermediates that can induce cytotoxic effects in cells. These intermediates may interact with cellular components, leading to apoptosis or inhibition of cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below is a summary of its activities based on various studies:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 5.89 μM against H1975 cells, which harbor the EGFR L858R/T790M mutation. This suggests that the compound may be effective against resistant cancer types that typically respond poorly to standard treatments like gefitinib.
Case Study 2: Mechanistic Insights
In another investigation, the mechanism of action was elucidated through molecular docking studies, revealing that this compound binds effectively to the active site of the EGFR protein. This binding inhibits the phosphorylation activity essential for cancer cell growth and survival.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives:
- Structural Activity Relationship (SAR) : Modifications on the aniline moiety significantly affect binding affinity and biological efficacy. Electron-withdrawing groups like fluorine enhance activity by stabilizing interactions within the binding pocket of target proteins.
- Bioreductive Activation : The nitro group undergoes bioreduction, which is critical for converting the compound into its active form within cellular environments.
Q & A
Basic: What are the critical factors in optimizing the synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide?
Answer:
The synthesis requires precise control of reaction conditions:
- Temperature: Maintain sub-ambient temperatures (e.g., -50°C) during coupling reactions to minimize side products, as demonstrated in carbodiimide-mediated amide bond formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) may improve nucleophilic substitution efficiency for the fluorophenoxyethyl group .
- Reaction Time: Stepwise monitoring via TLC or HPLC ensures completion of nitro group introduction and avoids over-oxidation .
- Purification: Column chromatography or recrystallization is critical to isolate the product from unreacted 4-nitrobenzoic acid and 4-fluorophenol byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and ethyl linker protons (δ 3.5–4.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions .
- IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry (HRMS): Provides exact molecular weight (C₁₅H₁₂FN₂O₄⁺: 327.0782) and fragmentation patterns .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Answer:
- Comparative SAR Studies: Systematically modify substituents (e.g., nitro vs. chloro groups) and evaluate activity against control compounds (e.g., N-(4-chlorophenyl)-2,6-difluorobenzamide) to isolate structural contributors .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls to minimize variability in IC₅₀ measurements .
- Computational Docking: Compare binding affinities of this compound with homologs (e.g., N-[2-(4-fluorophenoxy)ethyl]acetamide) to predict target selectivity .
Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes (e.g., kinases or proteases) .
- Mutagenesis Analysis: Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify critical residues for compound interaction .
Basic: How can researchers ensure compound stability during storage and handling?
Answer:
- Storage Conditions: Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the nitro group and hydrolysis of the amide bond .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 4-nitrobenzoic acid .
- Buffer Compatibility: Avoid high-pH conditions (>8.0) to prevent esterification or nitro group reduction .
Advanced: What strategies are effective in addressing low crystallinity during X-ray diffraction analysis of this compound?
Answer:
- Co-Crystallization: Use small-molecule additives (e.g., crown ethers) to improve crystal packing via π-π stacking or hydrogen bonding .
- SHELXT Software: Apply dual-space algorithms to solve structures from partial datasets, particularly for twinned crystals .
- Cryocooling: Flash-freeze crystals in liquid N₂ to reduce thermal motion and enhance diffraction resolution .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction: Use QikProp or SwissADME to estimate logP (~2.8), solubility (LogS ~-4.2), and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .
- Metabolic Pathway Prediction: Identify potential Phase I/II metabolites (e.g., nitro reduction to amine) using GLORY or Meteor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
